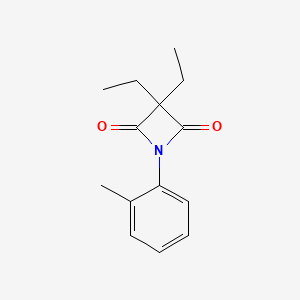

3,3-Diethyl-1-o-tolylazetidine-2,4-dione

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H17NO2 |

|---|---|

Molecular Weight |

231.29 g/mol |

IUPAC Name |

3,3-diethyl-1-(2-methylphenyl)azetidine-2,4-dione |

InChI |

InChI=1S/C14H17NO2/c1-4-14(5-2)12(16)15(13(14)17)11-9-7-6-8-10(11)3/h6-9H,4-5H2,1-3H3 |

InChI Key |

QNAKQLGCEYBHNC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(C(=O)N(C1=O)C2=CC=CC=C2C)CC |

Origin of Product |

United States |

Mechanistic Investigations of Azetidine 2,4 Dione Formation and Transformations

Elucidation of Reaction Pathways for Key Synthetic Methods

The synthesis of the azetidine-2,4-dione (B14163061) core can be achieved through various synthetic routes. Understanding the detailed mechanisms of these reactions is fundamental to controlling product formation and yield.

A primary method for the synthesis of the azetidine-2,4-dione ring system is through [2+2] cycloaddition reactions. nih.gov For the formation of 3,3-Diethyl-1-o-tolylazetidine-2,4-dione , a plausible pathway involves the reaction of o-tolyl isocyanate with diethylketene.

The mechanism is believed to proceed through a concerted or stepwise pathway. In the stepwise mechanism, the nucleophilic attack of the ketene's central carbon atom on the electrophilic carbon of the isocyanate initiates the reaction, leading to the formation of a zwitterionic intermediate. This intermediate then undergoes ring closure to form the four-membered azetidine-2,4-dione ring. The concerted pathway, however, involves a simultaneous formation of the two new sigma bonds through a [π2s + π2a] cycloaddition, a process that is often thermally allowed.

A potential reaction pathway is outlined below:

Step 1: Approach of Reactants: The o-tolyl isocyanate and diethylketene approach each other. The electronic properties of the reactants, with the electron-rich ketene (B1206846) and electron-poor isocyanate, favor this interaction.

Step 2: Formation of an Intermediate: In a stepwise process, a zwitterionic intermediate is formed. The stability of this intermediate can be influenced by the solvent polarity.

Step 3: Ring Closure: The intermediate rapidly cyclizes to form the stable This compound ring.

Photochemical reactions can induce unique transformations in heterocyclic compounds. For azetidine-2,4-diones, photochemical rearrangements can lead to the formation of various isomers or ring-opened products. Photosensitized [2+2] cycloadditions are also a known method for forming azetidine (B1206935) rings. nih.gov

One possible photochemical transformation for This compound could be a Norrish Type I cleavage of one of the carbonyl-nitrogen bonds. Upon absorption of UV light, the molecule is excited to a singlet or triplet state. This excited state can then undergo cleavage to form a diradical intermediate. This diradical can then undergo further reactions, such as decarbonylation or rearrangement to form other heterocyclic structures.

Another potential photochemical reaction is a [2+2] cycloreversion, leading to the starting materials, or rearrangement to a more stable isomer. The specific pathway would be highly dependent on the wavelength of light used and the presence of photosensitizers.

Metal catalysts can offer alternative and efficient pathways for the synthesis of azetidine-2,4-diones. For instance, an Sn(II)-catalyzed tandem cyclization has been reported for the synthesis of 3-substituted azetidine-2,4-diones. rsc.org A proposed mechanism for a metal-catalyzed synthesis of This compound could involve the following steps:

Coordination: A Lewis acidic metal catalyst, such as a rhodium(I) complex, coordinates to the oxygen atom of the isocyanate, increasing its electrophilicity. nih.gov

Nucleophilic Attack: The ketene then attacks the activated isocyanate.

Ring Closure and Catalyst Regeneration: The resulting intermediate undergoes ring closure to form the product and regenerate the catalyst.

The use of a metal catalyst can enhance the reaction rate and selectivity by lowering the activation energy of the cycloaddition.

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are challenging due to their transient nature. However, their existence can be inferred from kinetic data and trapping experiments. In the context of This compound synthesis, potential intermediates include:

Zwitterionic Intermediates: In the stepwise cycloaddition pathway, a zwitterionic species is proposed. This intermediate would have a positive charge on the nitrogen atom and a negative charge on the oxygen atom of the former carbonyl group of the ketene.

Metal-Complexed Intermediates: In metal-catalyzed reactions, the reactants would form complexes with the metal center. These intermediates can often be characterized using spectroscopic techniques such as NMR and IR spectroscopy under specialized conditions. nih.gov

Diradical Intermediates: In photochemical reactions, short-lived diradical species are expected to form upon bond cleavage.

Characterization of these intermediates often relies on indirect methods or advanced spectroscopic techniques such as time-resolved spectroscopy.

Kinetic Studies of Azetidine-2,4-dione Synthesis and Derivatization

A kinetic study on the formation of This compound would typically involve monitoring the concentration of reactants and products over time using techniques like UV-Vis spectroscopy or NMR. The data obtained could be used to determine the rate law, activation parameters (enthalpy and entropy of activation), and to support or refute a proposed mechanism.

Hypothetical Kinetic Data for the Formation of this compound

| Experiment | [o-tolyl isocyanate] (M) | [diethylketene] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.2 x 10⁻³ |

| 2 | 0.2 | 0.1 | 2.4 x 10⁻³ |

| 3 | 0.1 | 0.2 | 2.4 x 10⁻³ |

This hypothetical data suggests a second-order reaction, first order with respect to each reactant, which would be consistent with a bimolecular reaction mechanism.

Influence of Substituent Effects on Reaction Mechanisms (e.g., o-tolyl and diethyl groups)

The substituents on the azetidine-2,4-dione ring have a profound influence on the reaction mechanisms, rates, and stability of the molecule.

o-Tolyl Group: The ortho-tolyl group attached to the nitrogen atom exerts both electronic and steric effects.

Electronic Effect: The methyl group is weakly electron-donating, which slightly increases the nucleophilicity of the nitrogen atom. However, the aromatic ring itself can withdraw electron density through resonance.

Steric Effect: The presence of the methyl group in the ortho position creates significant steric hindrance around the nitrogen atom. This steric bulk can influence the approach of reactants and the stereochemistry of the products. It may slow down the rate of reaction compared to an unsubstituted phenyl group but can also enhance the stability of the final product by shielding the reactive carbonyl groups.

Diethyl Groups: The two ethyl groups at the 3-position of the ring also have significant steric implications.

Steric Hindrance: The bulky diethyl groups sterically shield the adjacent carbonyl groups, potentially reducing their reactivity towards nucleophiles. This steric hindrance is a key factor in the stability of the molecule.

Influence on Ring Strain: The gem-diethyl groups can influence the conformation of the four-membered ring, potentially affecting its strain energy and reactivity.

Reactivity and Chemical Transformations of Azetidine 2,4 Dione Systems

Ring-Opening Reactions of Azetidine-2,4-diones

The azetidine-2,4-dione (B14163061) ring system is characterized by significant ring strain and two electrophilic carbonyl centers, making it susceptible to nucleophilic attack and subsequent ring-opening. This reactivity is a cornerstone of its chemical utility, particularly in the synthesis of polymers and other functional molecules.

Aminolysis and Formation of Malonamide (B141969) Linkages

The reaction of 1-aryl-3,3-dialkylazetidine-2,4-diones with primary amines is a highly efficient method for the formation of N,N'-disubstituted malonamides. The process involves the nucleophilic attack of the primary amine on one of the carbonyl carbons of the azetidinedione ring, leading to the cleavage of an amide bond and the formation of a linear malonamide structure.

This transformation is particularly valuable in polymer chemistry. For instance, the reaction between an azetidine-2,4-dione and an aliphatic diamine results in a polyaddition reaction, yielding polymalonamides. researchgate.net This selective reaction allows for the synthesis of well-defined polymer architectures under mild conditions. researchgate.net

Reactions with Diverse Nucleophiles (excluding biological activity)

While primary amines are highly effective for ring-opening, other nucleophiles can also react with the azetidine-2,4-dione ring, although the conditions and outcomes may vary. The strained ring can be opened by strong nucleophiles or under forcing conditions. For example, hydrolysis with a strong base like sodium hydroxide (B78521) would lead to the formation of a malonic acid salt after cleaving the ring.

The reactivity of the azetidine-2,4-dione ring towards nucleophiles is a key feature of its chemistry. The general mechanism involves the nucleophile attacking a carbonyl group, which leads to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate results in the cleavage of a C-N or C-C bond within the ring, relieving the ring strain. The specific bond that breaks is influenced by the nature of the nucleophile and the substituents on the azetidinedione ring.

Selectivity Profile in Ring-Opening Reactions (e.g., towards primary amines over alcohols or secondary amines)

A significant characteristic of N-aryl azetidine-2,4-diones is their pronounced selectivity in ring-opening reactions. These compounds exhibit a high degree of reactivity towards primary aliphatic amines, while showing markedly lower reactivity with secondary amines and alcohols. researchgate.net This chemoselectivity is crucial for synthetic applications, as it allows for the specific functionalization of molecules containing multiple nucleophilic groups. researchgate.net

This selectivity enables the use of azetidine-2,4-diones as "end-group functionalization" agents for polymers and as building blocks for complex, structure-controlled reactions. researchgate.net For example, a diol compound bearing a reactive azetidine-2,4-dione group can be selectively reacted with a diamine to form crosslinked polyurethanes without significant side reactions involving the hydroxyl groups. researchgate.net The higher nucleophilicity and lower steric hindrance of primary amines compared to secondary amines and alcohols are key factors driving this selectivity.

| Nucleophile | Reactivity with Azetidine-2,4-dione | Product Type |

| Primary Aliphatic Amine | High | Malonamide |

| Secondary Amine | Low | - |

| Alcohol | Low | - |

This table summarizes the general selectivity profile of N-aryl azetidine-2,4-diones in ring-opening reactions.

Chemical Derivatization at Peripheral Positions

Beyond ring-opening reactions, the potential for modifying the substituents attached to the azetidine-2,4-dione core offers pathways to new derivatives with tailored properties.

Modifications at the N-aryl Substituent (e.g., o-tolyl group)

The N-aryl substituent, such as the o-tolyl group in 3,3-Diethyl-1-o-tolylazetidine-2,4-dione, can influence the reactivity of the entire molecule. Electron-withdrawing groups on the aryl ring can increase the electrophilicity of the carbonyl carbons, thereby accelerating the rate of nucleophilic attack and ring-opening. For instance, studies on N-(4-aryl) substituted 3,3-diethylazetidine-2,4-diones have shown that electron-withdrawing substituents enhance the rate of acylation. researchgate.net

Conversely, the aryl ring itself can be a site for chemical modification, provided the reaction conditions are compatible with the sensitive azetidinedione ring. Standard aromatic substitution reactions, such as nitration or halogenation, could potentially be performed on the tolyl group, although care must be taken to avoid ring degradation. Such modifications would allow for the fine-tuning of the electronic and steric properties of the molecule.

Functionalization of the Azetidine-2,4-dione Ring System

Functionalization of the azetidine-2,4-dione ring system can be achieved through various chemical transformations, primarily targeting the nitrogen atom or the carbon backbone. While direct functionalization of the dione (B5365651) ring itself is less common, modifications are often introduced during the synthetic process or via ring-opening reactions followed by further transformations.

One key strategy for functionalization involves the use of precursor molecules that already contain the desired functional groups. For instance, the synthesis of N-aryl azetidine-2,4-diones allows for the introduction of a wide array of substituents on the aromatic ring, thereby modifying the electronic properties of the entire molecule.

Furthermore, the azetidine (B1206935) nitrogen can be a site for functionalization, particularly in related azetidine systems. For example, chemoselective deprotection and subsequent substitution at the azetidine nitrogen have been demonstrated in the context of azetidine-containing macrocyclic peptides. This suggests that, under appropriate conditions, the nitrogen of an azetidine-2,4-dione could potentially undergo reactions such as acylation or sulfonylation, provided the chosen reagents are compatible with the dione functionality.

A powerful method for creating diverse functionalities is through the ring-opening of the azetidine-2,4-dione core. This approach transforms the strained four-membered ring into a more stable, open-chain structure that can be further modified. For example, reaction with primary amines leads to the formation of malonamides, effectively functionalizing the original dione structure into a new chemical entity.

| Functionalization Strategy | Description | Potential Products | Reference |

| Precursor Modification | Introduction of functional groups on the N-aryl substituent during synthesis. | Substituted N-aryl azetidine-2,4-diones. | |

| N-Atom Derivatization | Direct reaction at the azetidine nitrogen (in related systems). | N-acylated or N-sulfonylated products. | |

| Ring-Opening Reactions | Nucleophilic attack leading to the formation of open-chain derivatives. | Malonamides, aminodioxolanes. |

Electrophilic and Nucleophilic Character of the Azetidine-2,4-dione Core

The azetidine-2,4-dione core possesses distinct electrophilic and nucleophilic characteristics. The carbonyl carbons of the dione system are highly electrophilic due to the electron-withdrawing effect of the adjacent oxygen atoms and the inherent ring strain. This electrophilicity makes them susceptible to attack by nucleophiles.

Conversely, the nitrogen atom of the azetidine ring possesses a lone pair of electrons and can exhibit nucleophilic character. However, in the case of N-aryl azetidine-2,4-diones, the nucleophilicity of the nitrogen is significantly diminished due to the delocalization of its lone pair into the adjacent carbonyl groups (amide resonance) and the aromatic ring.

The primary manifestation of the electrophilic character of the azetidine-2,4-dione core is its reactivity towards nucleophiles in ring-opening reactions. A variety of nucleophiles can initiate this process, leading to the cleavage of one of the acyl-nitrogen bonds.

Table of Nucleophilic Ring-Opening Reactions:

| Nucleophile | Product Type | Reaction Conditions | Reference |

| Primary Aliphatic Amines | Malonamides | Mild conditions | |

| Aromatic Primary Amines | Malonamides | Higher temperatures, may require catalyst | |

| Alcohols | - | Less reactive than primary amines | |

| Secondary Amines | - | Less reactive than primary amines | |

| Water (Hydroxide) | Malonamic acids (after hydrolysis) | Alkaline conditions |

The selective reactivity of the azetidine-2,4-dione ring towards primary aliphatic amines over alcohols or secondary amines highlights its specific electrophilic nature and makes it a useful functional group in polymer chemistry for creating well-defined structures. The rate of these ring-opening reactions can be influenced by the substituents on the N-aryl ring. Electron-withdrawing groups on the aryl ring increase the electrophilicity of the carbonyl carbons, thus accelerating the rate of nucleophilic attack.

Stability and Degradation Pathways (chemical, not biological)

The stability of the azetidine-2,4-dione ring is a balance between the inherent strain of the four-membered ring, which favors ring-opening, and the stabilizing effect of the amide resonance. Compared to the more labile aziridines, azetidines are generally more stable and easier to handle. However, the presence of two carbonyl groups in the 2 and 4 positions significantly enhances the susceptibility of the ring to nucleophilic attack, which is the primary chemical degradation pathway.

The principal mode of chemical degradation for azetidine-2,4-diones is through ring-opening reactions initiated by nucleophiles, as detailed in the previous section. The stability of the ring is therefore highly dependent on the reaction environment, particularly the presence of nucleophiles and the pH.

Under alkaline conditions, hydrolysis of the amide bond can occur, leading to the formation of a malonamic acid derivative. A study on 3,3-diethyl-N-aryl azetidine-2,4-diones demonstrated their reactivity towards hydroxide, although it was noted to be lower than that of analogous 3-oxo-beta-sultams. The rate of this alkaline hydrolysis is accelerated by electron-withdrawing substituents on the N-aryl group, as indicated by a Hammett rho-value of 0.96 for this reaction series.

In the absence of strong nucleophiles, the azetidine-2,4-dione ring can be relatively stable. For instance, post-cyclization deprotection of amino acid side chains using strong acid has been shown to leave the azetidine ring in certain peptide structures intact, indicating a degree of stability towards acidic conditions.

Photochemical degradation is another potential pathway. Irradiation of substituted succinimides, which are five-membered rings, can lead to a photoinduced ring contraction to form azetidine-2,4-diones. It is conceivable that further irradiation of the azetidine-2,4-dione could lead to subsequent degradation, although specific studies on this compound are not available.

Summary of Chemical Stability:

| Condition | Effect on Stability | Degradation Product(s) | Reference | | :--- | :--- | :

Computational and Theoretical Studies on Azetidine 2,4 Diones

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are a cornerstone of modern chemical research, offering a window into the electronic environment of molecules. For azetidine-2,4-diones, these calculations elucidate the fundamental aspects of their structure and energy.

The electronic character of 3,3-Diethyl-1-o-tolylazetidine-2,4-dione is largely dictated by the distribution of its molecular orbitals and the partial charges on its constituent atoms. The azetidine-2,4-dione (B14163061) core features two carbonyl groups, which are inherently electron-withdrawing. This leads to a significant polarization of the electron density within the four-membered ring.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding a molecule's reactivity. In azetidine-2,4-diones, the HOMO is typically localized on the nitrogen atom and the adjacent carbonyl oxygen atoms, reflecting their nucleophilic character. Conversely, the LUMO is centered on the carbonyl carbon atoms, highlighting their electrophilicity and susceptibility to nucleophilic attack.

The o-tolyl group attached to the nitrogen atom in this compound introduces further electronic complexity. The aromatic ring can engage in electronic communication with the azetidine-2,4-dione core, influencing the energy levels of the HOMO and LUMO. The methyl substituent on the tolyl group can also exert a modest electron-donating inductive effect.

Table 1: Calculated Properties of Azetidine-2,4-dione Derivatives

| Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |

| 1-Phenylazetidine-2,4-dione | -7.2 | -1.5 | 2.8 |

| 1-(4-Nitrophenyl)azetidine-2,4-dione | -7.8 | -2.1 | 4.5 |

| 1-(4-Methoxyphenyl)azetidine-2,4-dione | -6.9 | -1.3 | 3.2 |

| This compound (Estimated) | -7.1 | -1.4 | 3.0 |

Note: The values for this compound are estimated based on trends observed in related structures.

The substituents on the ring play a crucial role in modulating its stability. In this compound, the diethyl groups at the 3-position provide steric bulk, which can influence the conformation of the ring and its interactions with other molecules. The o-tolyl group on the nitrogen atom can also impact stability through both steric and electronic effects. Electron-withdrawing groups on the N-aryl substituent have been shown to increase the reactivity of the azetidine-2,4-dione ring towards nucleophiles. nih.gov

Conformational Analysis and Stereochemical Considerations

The three-dimensional structure of this compound is critical to its biological and chemical activity. Conformational analysis helps to identify the most stable spatial arrangements of the molecule.

The azetidine-2,4-dione ring itself is nearly planar. The primary conformational flexibility in this compound arises from the rotation of the o-tolyl group relative to the plane of the azetidine (B1206935) ring and the various orientations of the two ethyl groups.

Computational modeling, such as that performed using nuclear magnetic resonance (NMR) spectroscopy and quantum chemical calculations, can predict the most energetically favorable conformations. mdpi.com For this compound, it is predicted that the o-tolyl ring will adopt a non-coplanar orientation with respect to the azetidine-2,4-dione ring to minimize steric hindrance between the ortho-methyl group and the carbonyl oxygen. The ethyl groups are also expected to orient themselves to reduce steric clash.

Since the 3-position of the azetidine-2,4-dione ring in this specific compound is symmetrically substituted with two ethyl groups, it is achiral and therefore does not have enantiomers or diastereomers. However, if the substituents at the 3-position were different, this carbon would become a stereocenter, leading to the possibility of enantiomeric pairs. The study of stereoisomerism is crucial in the broader class of azetidine-2,4-diones, particularly in the context of their interactions with chiral biological molecules. nih.gov

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For azetidine-2,4-diones, theoretical studies can elucidate the pathways of their formation and subsequent reactions.

The synthesis of the azetidine-2,4-dione core can be achieved through various routes, including the cyclization of malonic acid derivatives or the photoinduced ring contraction of succinimides. rsc.orgacs.org Theoretical calculations can model the transition states of these reactions, providing insights into the reaction barriers and kinetics.

A key aspect of the reactivity of azetidine-2,4-diones is their susceptibility to ring-opening reactions. For instance, in the context of enzyme inhibition, the acylation of a serine residue in the active site of an enzyme like elastase by an azetidine-2,4-dione has been studied. nih.gov Computational modeling of this process can reveal the structure of the transition state and the energetic profile of the reaction, explaining the inhibitory potency of these compounds. Docking studies can further illuminate the favorable noncovalent interactions between the inhibitor and the enzyme. nih.gov

Computational Modeling of Cyclization Pathways

The formation of the strained four-membered ring of an azetidine-2,4-dione is a key synthetic step that can be elucidated through computational modeling. Density Functional Theory (DFT) is a powerful tool for mapping the potential energy surface of a reaction, allowing for the identification of transition states and the calculation of activation energies for proposed cyclization mechanisms. For a compound like this compound, a likely synthetic route involves the intramolecular cyclization of a malonic acid derivative.

Computational models can compare different potential pathways, for instance, a concerted versus a stepwise mechanism. By calculating the free energy profile, researchers can predict the most kinetically favorable route. The model would account for the electronic effects of the o-tolyl group on the nitrogen atom and the steric hindrance imposed by the two ethyl groups at the C3 position. These substituents can significantly influence the geometry of the transition state and, consequently, the activation barrier of the cyclization.

Illustrative Data: DFT Calculation of Activation Energies for β-Lactam Formation

To illustrate this, the following table presents hypothetical activation energy data from a DFT study on the cyclization of N-aryl-3,3-dimethylmalonamic acid to form a related 3,3-dimethyl-N-aryl-azetidin-2-one (a β-lactam), which shares the four-membered ring core. The data showcases how different electron-donating or -withdrawing substituents on the N-aryl group might affect the energy barrier of the cyclization.

| Substituent on N-Aryl Group (para-position) | Proposed Pathway | Calculated Activation Energy (ΔG‡, kcal/mol) |

| -NO₂ (Electron-withdrawing) | Concerted | 22.5 |

| -H (Unsubstituted) | Concerted | 25.1 |

| -OCH₃ (Electron-donating) | Concerted | 27.8 |

| -NO₂ (Electron-withdrawing) | Stepwise (Intermediate) | 28.3 |

| -H (Unsubstituted) | Stepwise (Intermediate) | 30.5 |

| -OCH₃ (Electron-donating) | Stepwise (Intermediate) | 32.1 |

This is a hypothetical data table for illustrative purposes.

Simulation of Ring-Opening Reactions

The reactivity of azetidine-2,4-diones is dominated by the strain energy of the four-membered ring, making them susceptible to ring-opening reactions. rsc.org Computational simulations can model the kinetics and thermodynamics of these reactions, providing insights into the stability of the ring system under various conditions. For this compound, ring-opening would likely occur via nucleophilic attack at one of the carbonyl carbons.

Simulations, often employing methods like DFT or combined quantum mechanics/molecular mechanics (QM/MM), can calculate the energy barriers for ring-opening initiated by different nucleophiles (e.g., water, amines, alcohols). These models can predict how the electronic nature of the N-substituent and the steric bulk at C3 influence the reaction rate. For example, the electron-donating nature of the o-tolyl group might be expected to slightly destabilize the anionic intermediate formed upon nucleophilic attack, thereby affecting the reaction barrier. The stability of N-substituted azetidines has been shown to be highly dependent on the pKa of the azetidine nitrogen, which is influenced by the aryl substituent. nih.gov

Illustrative Data: Simulated Half-life for Acid-Mediated Ring-Opening of N-Aryl Azetidines

The following table provides illustrative data based on studies of the acid-mediated intramolecular ring-opening of various N-substituted azetidines. nih.gov It demonstrates how the electronic properties of the N-aryl substituent can impact the stability of the azetidine ring in an acidic environment.

| N-Substituent | Azetidine Nitrogen pKa (Calculated) | Ring-Opening Half-life (T½) at pH 1.8 |

| 4-Pyridyl | -1.1 | Stable (>24 h) |

| Phenyl | 2.9 | 0.8 h |

| 4-Cyanophenyl | -0.5 | < 5 min |

| 2-Pyrimidinyl | -2.5 | Stable (>24 h) |

Data adapted from studies on related N-aryl azetidines for illustrative purposes. nih.gov

Prediction of Intermolecular Interactions

Understanding the non-covalent interactions of this compound is crucial for predicting its physical properties, such as solubility, melting point, and crystal packing. Computational methods can map and quantify these interactions. Techniques like Non-Covalent Interaction (NCI) analysis can visualize regions of hydrogen bonding, van der Waals forces, and steric repulsion in real space. nih.gov

For this molecule, key interactions would include π-π stacking involving the o-tolyl ring, hydrogen bonding if interacting with protic solvents, and numerous van der Waals contacts due to the diethyl and tolyl groups. The calculation of interaction energies between molecular dimers or clusters using DFT or high-level ab initio methods can provide quantitative data on the strength of these interactions. This is essential for understanding how molecules of this compound might arrange themselves in a solid state or interact with a solvent.

Illustrative Data: Calculated Non-Covalent Interaction Energies for an N-Aryl Amide Dimer

To illustrate the prediction of intermolecular interactions, the following table presents hypothetical calculated interaction energies for a dimer of N-phenylacetamide, a molecule with some structural similarities to the N-aryl portion of the target compound. The data is broken down by the type of interaction.

| Interaction Type | Distance (Å) | Calculated Interaction Energy (kcal/mol) |

| N-H···O=C Hydrogen Bond | 2.9 | -5.2 |

| C-H···π Interaction | 3.5 | -1.8 |

| π-π Stacking (Parallel-displaced) | 3.8 | -2.5 |

| Van der Waals (CH₃···CH₃) | 4.0 | -0.5 |

This is a hypothetical data table for illustrative purposes.

Quantitative Structure-Reactivity Relationship (QSRR) Analysis

Quantitative Structure-Reactivity Relationship (QSRR) analysis is a computational technique used to correlate the chemical structure of a series of compounds with their reactivity, without focusing on biological activity. For a class of compounds like substituted N-aryl-azetidine-2,4-diones, a QSRR model could be developed to predict their reactivity in, for example, a specific ring-opening reaction.

The process involves calculating a set of molecular descriptors for each compound in a series. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., HOMO/LUMO energies, partial atomic charges). A statistical method, such as multiple linear regression, is then used to build a mathematical model that relates a subset of these descriptors to an experimentally measured reactivity parameter, like a reaction rate constant (log k).

For N-aryl azetidine-2,4-diones, a QSRR study might investigate how substituents on the aryl ring affect the rate of hydrolysis. Key descriptors could include Hammett constants (σ), the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the azetidine-2,4-dione, and the calculated partial charge on the carbonyl carbon.

Illustrative Data: Example of a QSRR Model for the Reactivity of Aromatic Compounds

The following table presents a hypothetical QSRR model for the electrophilic substitution reactivity of a series of substituted benzenes. libretexts.org This illustrates how a predictive equation can be formulated based on specific molecular descriptors.

| QSRR Equation | log(k/k₀) = 1.2 * E_HOMO + 0.8 * q_C - 0.5 * V_mc |

| Descriptor | Description |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital |

| q_C | Calculated partial charge on the reaction center carbon |

| V_mc | A steric descriptor representing molecular volume |

| Statistical Parameters | |

| R² (Coefficient of Determination) | 0.92 |

| Q² (Cross-validated R²) | 0.85 |

| F-statistic | 125.4 |

| Standard Error | 0.15 |

This is a hypothetical data table for illustrative purposes.

Advanced Chemical Applications and Roles As Molecular Scaffolds

Applications in Polymer Chemistry and Advanced Materials

The azetidine-2,4-dione (B14163061) core is a versatile monomer unit for synthesizing specialized polymers. The inherent ring strain of the four-membered heterocycle facilitates ring-opening reactions, which are central to its use in polymerization. rsc.org

Azetidine-2,4-dione derivatives serve as effective monomers for the synthesis of polymalonamides through selective ring-opening polymerization. researchgate.net This process typically involves the reaction of the azetidine-2,4-dione with primary amines. The high reactivity of the azetidine-2,4-dione functional group towards primary amines under mild conditions allows for the formation of amide linkages, leading to the polymalonamide backbone. researchgate.net

For instance, a dual-functional intermediate, 4-(3,3-diethyl-2,4-dioxoazetidin-1-yl)benzoyl chloride (DEDA-BC), can be synthesized and subsequently reacted with diamines like 4,4′-methylenedianiline (MDA) to produce polymalonamides. researchgate.net The reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of the azetidine (B1206935) ring, causing the ring to open and form a malonamide (B141969) repeating unit. This selective reactivity is a key advantage, enabling controlled polymer growth. researchgate.net

While the direct synthesis of polyureas from 3,3-Diethyl-1-o-tolylazetidine-2,4-dione is less commonly detailed, the underlying chemistry of ring-opening with amines is analogous. Polyureas are characterized by the presence of urea linkages (-NH-CO-NH-) in their polymer backbone. researchgate.netresearchgate.net The synthesis of polyureas typically involves the reaction of diisocyanates with diamines. mdpi.com The formation of polymers containing both malonamide and urea linkages could be achieved by co-polymerizing azetidine-2,4-dione monomers with appropriate isocyanate-containing co-monomers or by using diamines in the ring-opening step.

Table 1: Polymer Synthesis from Azetidine-2,4-dione Monomers

| Polymer Type | Monomer(s) | Key Reaction | Resulting Linkage |

|---|---|---|---|

| Polymalonamide | Azetidine-2,4-dione derivative, Diamine | Ring-opening addition | Malonamide |

The selective reactivity of the azetidine-2,4-dione ring is particularly advantageous for the construction of highly branched, well-defined macromolecules such as dendrimers and hyperbranched polymers. researchgate.net These dendritic architectures are built using a step-wise, iterative approach.

A convergent synthesis route has been demonstrated using an azetidine-2,4-dione building block, (4-Isocyanato-4'(3,3-dimethyl-2,4-dioxo-azetidino)diphenylmethane, IDD), and a multifunctional amine like diethylenetriamine (DETA). researchgate.net The synthesis involves alternative addition and ring-opening reactions, allowing for the controlled, generational growth of the dendritic structure. In this strategy, the azetidine-2,4-dione acts as an A2-type monomer, reacting with a B3-type amine monomer to form the hyperbranched polymer structure. researchgate.net This methodical approach enables precise control over the molecular weight and architecture of the final dendritic material. researchgate.net

The polymerization of azetidine-2,4-dione monomers is inherently controlled due to the selective nature of the ring-opening reaction. The functional groups exhibit a specific reactivity with primary amines under mild conditions, which minimizes side reactions and allows for a predictable polymerization process. researchgate.net This selectivity is the basis for controlled polymerization strategies like iterative, step-wise synthesis used in creating dendrimers. researchgate.net

Cross-linking of polymers derived from these monomers can be readily achieved by using multifunctional reactants. For example, reacting an azetidine-2,4-dione monomer with a triamine (a B3 type monomer) instead of a diamine will naturally lead to the formation of a cross-linked polymer network. researchgate.net The amine branches act as junction points, connecting multiple polymer chains and resulting in a three-dimensional network structure. This strategy allows for the tuning of material properties, such as mechanical strength and thermal stability, by controlling the degree of cross-linking.

Utilization as Chemical Building Blocks for Complex Molecular Synthesis

Beyond polymer science, the this compound ring system is a valuable building block for synthesizing complex organic molecules, including non-natural amino acids and diverse molecular libraries for screening purposes.

Non-natural amino acids are crucial components in modern drug discovery and materials science, offering structural diversity beyond the canonical proteinogenic amino acids. sigmaaldrich.comnih.gov The strained azetidine-2,4-dione ring serves as a practical precursor for certain classes of these compounds.

The synthetic utility lies in the ring-opening of the heterocycle. Upon hydrolysis or reaction with other nucleophiles, the amide bond within the ring cleaves to yield a malonic acid derivative. Specifically, the reaction of a 3,3-disubstituted azetidine-2,4-dione with water leads to the formation of an α,α-disubstituted N-aryl-malonamic acid. This product is a derivative of a β-amino acid, a class of non-natural amino acids. This synthetic route provides straightforward access to α,α-disubstituted amino acid structures that can be challenging to prepare via other methods. nih.gov The ability to introduce diverse substituents at the C3 position and on the N-aryl ring of the initial azetidine-2,4-dione allows for the synthesis of a wide array of unique amino acid derivatives.

In chemical biology and medicinal chemistry, a molecular scaffold is a core structure upon which a variety of substituents are appended to create a library of related compounds. nih.gov These "diversification libraries" are then screened for desired biological or chemical properties. The 1-aryl-3,3-dialkylazetidine-2,4-dione framework is an excellent scaffold for such purposes. nih.gov

The synthetic versatility of this compound allows for modification at multiple positions:

N-1 Position: A variety of aryl or alkyl groups can be attached to the nitrogen atom.

C-3 Position: Different alkyl or functionalized groups can be installed at the C-3 position, influencing the steric and electronic properties of the resulting molecules.

Ring-Opening: The dione (B5365651) ring itself can be opened with a wide array of nucleophiles (e.g., various amines, alcohols, thiols), rapidly generating a large and diverse set of products from a single scaffold.

This strategy enables the systematic exploration of chemical space around the core azetidine-dione structure. By creating a library of compounds with controlled structural variations, researchers can develop chemical probes to investigate biological processes or identify lead compounds in drug discovery programs. mdpi.comresearchgate.net

Table 2: Compound Names Mentioned in Article

| Compound Name |

|---|

| This compound |

| 4-(3,3-diethyl-2,4-dioxoazetidin-1-yl)benzoyl chloride (DEDA-BC) |

| 4,4′-methylenedianiline (MDA) |

| (4-Isocyanato-4'(3,3-dimethyl-2,4-dioxo-azetidino)diphenylmethane (IDD) |

Strategies for Enhancing Chemical Selectivity and Reactivity in Scaffold Applications

The utility of the this compound scaffold is critically dependent on the ability to control its chemical selectivity and reactivity. Researchers have developed several strategies to modulate the behavior of the azetidine-2,4-dione ring, enabling its application in a variety of contexts, from drug discovery to polymer chemistry.

Electronic Tuning of the N-Aryl Substituent:

The electronic properties of the N-aryl substituent play a pivotal role in modulating the reactivity of the azetidine-2,4-dione ring. In the case of this compound, the tolyl group influences the electrophilicity of the carbonyl carbons. Studies on analogous 3,3-diethyl-N-arylazetidine-2,4-diones have demonstrated that the introduction of electron-withdrawing groups on the N-aryl ring enhances the rate of nucleophilic attack. researchgate.netnih.gov For instance, in the context of designing inhibitors for porcine pancreatic elastase, it was found that electron-withdrawing substituents on the N-(4-aryl) position of 3,3-diethyl-N-aryl derivatives increased the rate of enzyme acylation by the active site serine. researchgate.netnih.gov This is a clear example of how tuning the electronic nature of the N-aryl moiety can enhance the desired biological activity.

Computational studies, including Density Functional Theory (DFT) calculations, have been employed to rationalize and predict the regioselectivity of ring-opening reactions, providing a theoretical framework for designing substrates with desired reactivity. nih.govmdpi.com

Catalytic Control of Ring Functionalization:

Modern catalytic methods offer powerful tools for the selective functionalization of the azetidine scaffold. While direct catalytic modification of the azetidine-2,4-dione ring is an area of ongoing research, principles from broader azetidine chemistry can be applied. For example, copper-catalyzed difluorocarbene insertion has been used for the site-selective carbonylation of azetidines, leading to the formation of γ-lactams. nih.gov This type of skeletal expansion highlights the potential for catalytic systems to unlock novel reaction pathways for the azetidine core.

Furthermore, the use of chiral catalysts can introduce stereoselectivity in reactions involving the azetidine ring. For instance, azetidine-derived binuclear zinc catalysts have been shown to be effective in enantioselective Michael additions. rsc.org The rigidity of the azetidine scaffold within the catalyst structure enhances control over the catalytic pocket, leading to high enantioselectivity. rsc.org

Strategic Modification of Ring Substituents:

The substituents at the C3 position of the azetidine-2,4-dione ring also significantly influence its reactivity and selectivity. The gem-diethyl groups in this compound provide steric bulk that can direct the approach of incoming nucleophiles. In studies of human leukocyte elastase (HLE) inhibitors, it was found that small alkyl substituents at the C3 position, such as the gem-diethyl group, improved inhibitory potency compared to larger groups. researchgate.net

Control of Ring-Opening Reactions:

The selective ring-opening of the azetidine-2,4-dione ring is a key strategy for the synthesis of functionalized malonamides and other acyclic structures. The azetidin-2,4-dione functional group exhibits a high degree of chemoselectivity, reacting preferentially with primary amines over alcohols or secondary amines under mild conditions. researchgate.net This selective reactivity is valuable for applications such as the synthesis of hyperbranched polymers and polyurethanes, where the azetidine-2,4-dione acts as a masked malonate that can be revealed in a controlled manner. researchgate.net The choice of solvent can also influence the outcome of these ring-opening reactions. researchgate.net

Below is a data table showcasing the inhibitory activity of a series of 3,3-diethylazetidine-2,4-dione based thiazoles against human neutrophil elastase (HNE), demonstrating the impact of substitution on biological activity.

| Compound | IC₅₀ (nM) for HNE Inhibition |

|---|---|

| 3c | 35.02 |

| 3e | 44.59 |

| 3h | 38.71 |

Future Directions in Azetidine-2,4-dione-Based Chemical Research

The unique chemical properties and synthetic accessibility of the azetidine-2,4-dione scaffold, as exemplified by this compound, position it for continued exploration and application in diverse scientific fields. The future of research in this area is poised to move in several exciting directions.

Development of Novel Therapeutic Agents:

A primary focus for future research will be the continued exploitation of the azetidine-2,4-dione scaffold in drug discovery. The demonstrated success in developing potent and selective enzyme inhibitors, such as those for human neutrophil elastase, provides a strong foundation for targeting other proteases and enzymes implicated in disease. researchgate.net The rigid nature of the azetidine ring is advantageous for fragment-based drug design, as it pre-organizes substituents in defined spatial orientations, potentially leading to higher binding affinities. nih.gov

Emerging therapeutic targets for which azetidine-based inhibitors could be developed include signal transducer and activator of transcription 3 (STAT3), a key protein involved in cancer progression. nih.gov The development of novel azetidine-2,4-dione derivatives could lead to new classes of anticancer agents.

Advanced Materials Science Applications:

The selective reactivity of the azetidine-2,4-dione ring with primary amines makes it an attractive building block for advanced materials. Future research is likely to explore the synthesis of novel polymers with controlled architectures and functionalities. The ability of the azetidine-2,4-dione to undergo ring-opening polymerization can be harnessed to create new types of polyamides and other functional polymers. researchgate.net

Furthermore, there is potential for the development of azetidine-based energetic materials. The inherent ring strain of the azetidine core can contribute to the energetic properties of a molecule. Photochemical strategies have already been employed to synthesize tunable azetidine-based energetic materials, and this is an area ripe for further investigation. chemrxiv.org

Expansion of the Synthetic Toolkit:

The development of new and more efficient synthetic methods to access and functionalize the azetidine-2,4-dione core will be crucial for advancing the field. This includes the exploration of novel catalytic systems for stereoselective and regioselective transformations. Photo-induced copper catalysis for the synthesis of azetidines via a [3+1] radical cascade cyclization is an example of the innovative synthetic strategies being developed. nih.gov The application of such methods to the synthesis of highly substituted azetidine-2,4-diones will open up new avenues for creating molecular diversity.

Computational and In Silico Design:

The integration of computational chemistry will continue to be a key driver of innovation in azetidine-2,4-dione research. In silico screening and molecular docking studies will be instrumental in identifying new biological targets and in the rational design of potent and selective inhibitors. researchgate.net DFT calculations will continue to provide valuable insights into reaction mechanisms and selectivity, guiding the development of new synthetic methodologies. nih.govmdpi.com

Q & A

Q. What are the established synthetic routes for 3,3-Diethyl-1-o-tolylazetidine-2,4-dione, and what key intermediates are involved?

The synthesis typically involves cyclization reactions of precursors containing azetidine and dione functionalities. For example, condensation of ethyl-substituted amines with o-tolyl carbonyl derivatives under acidic or catalytic conditions can yield the azetidine-2,4-dione core. Ferric chloride hexahydrate (FeCl₃·6H₂O) has been used as a catalyst in analogous heterocyclic syntheses to improve cyclization efficiency . Key intermediates include N-substituted azetidine precursors and carbonyl-activated aromatic substrates.

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR spectra confirm substituent positions and stereochemistry.

- X-ray Diffraction (XRD): Resolves crystal structure and validates the azetidine-dione scaffold .

- Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns.

- High-Performance Liquid Chromatography (HPLC): Assesses purity, especially for biologically active derivatives .

Advanced Research Questions

Q. How can synthetic yield and selectivity be optimized for this compound?

- Catalyst Screening: Lewis acids like FeCl₃ enhance reaction rates and regioselectivity in heterocyclic syntheses .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.

- Temperature Control: Stepwise heating (e.g., 80°C for cyclization) minimizes side reactions .

- Reaction Monitoring: Real-time techniques like TLC or in-situ IR track intermediate formation.

Q. What structure-activity relationship (SAR) insights exist for azetidine-2,4-dione derivatives in pharmacological contexts?

- Substituent Effects: The o-tolyl group may enhance lipophilicity and target binding, while ethyl groups at C3 influence steric hindrance and metabolic stability.

- Biological Targets: Analogous azetidine-diones show activity against enzymes like neutrophil elastase (NE), suggesting potential anti-inflammatory applications .

- Comparative Studies: Thiazolidine-2,4-dione derivatives exhibit antidiabetic and anticancer properties, guiding hypotheses for azetidine-dione bioactivity .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Molecular Docking: Tools like AutoDock Vina simulate binding to enzymes (e.g., NE) using crystallographic data .

- Density Functional Theory (DFT): Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .

- Molecular Dynamics (MD): Models conformational flexibility in aqueous or lipid environments .

Q. How should researchers address contradictions in pharmacological data across studies?

- Orthogonal Assays: Validate activity using multiple methods (e.g., enzyme inhibition assays + cellular viability tests).

- Metabolic Profiling: Assess stability in liver microsomes to rule out false positives from degradation products .

- Batch Reproducibility: Ensure synthetic consistency via NMR/HPLC across batches .

Methodological Recommendations

- For SAR Studies: Combine synthetic chemistry with enzymatic assays and computational modeling to deconvolute substituent contributions .

- For Data Reproducibility: Document reaction conditions (e.g., catalyst loading, solvent purity) in detail and share raw spectral data .

- For Target Identification: Use chemoproteomics to map binding partners in complex biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.